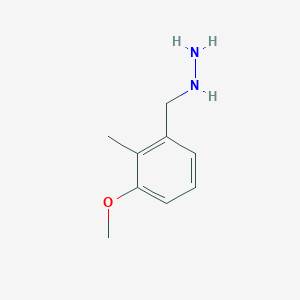

(3-Methoxy-2-methylbenzyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N2O |

|---|---|

Molecular Weight |

166.22 g/mol |

IUPAC Name |

(3-methoxy-2-methylphenyl)methylhydrazine |

InChI |

InChI=1S/C9H14N2O/c1-7-8(6-11-10)4-3-5-9(7)12-2/h3-5,11H,6,10H2,1-2H3 |

InChI Key |

PTBYCJLXAZCDCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1OC)CNN |

Origin of Product |

United States |

Synthetic Methodologies for Substituted Benzylhydrazines and Benzohydrazides

General Synthetic Approaches to Hydrazine (B178648) Derivatives

The formation of hydrazine derivatives can be achieved through several reliable synthetic pathways. These methods often involve the condensation of carboxylic acids or the substitution of benzylic halides.

A common and effective method for synthesizing benzohydrazides is the direct condensation of a carboxylic acid with hydrazine hydrate (B1144303). For instance, 2-methylbenzohydrazide (B1293746) can be prepared by reacting 2-methylbenzoic acid with hydrazine hydrate. This reaction is typically carried out under reflux conditions, often at temperatures between 70–80°C for several hours, to yield the corresponding hydrazide. The general principle of this reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the carboxylic acid, leading to the formation of an amide-like bond and the elimination of a water molecule. This method is widely applicable to a range of substituted benzoic acids.

An alternative route to synthesizing benzylhydrazine (B1204620) derivatives involves the reaction of a substituted benzyl (B1604629) chloride with hydrazine hydrate. evitachem.comchemicalbook.com For example, 2-methylbenzyl chloride can be reacted with hydrazine hydrate, often in the presence of a base like potassium carbonate, to produce 2-methylbenzylhydrazine. evitachem.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydrazine acts as the nucleophile, displacing the chloride from the benzylic position. The reaction conditions, such as temperature and the choice of base, can be optimized to achieve high yields, with some preparations reporting yields of up to 82%. evitachem.com A more recent approach involves the oxidative amination of benzylic C-H bonds using dialkyl azodicarboxylates, which offers a novel pathway to benzylhydrazine derivatives. evitachem.comrsc.org

Targeted Synthesis of N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide

N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide is a key intermediate in the synthesis of the insecticide methoxyfenozide (B170004). chemicalbook.com Its synthesis requires specific and controlled chemical strategies to introduce the various substituents onto the benzohydrazide (B10538) core.

The most direct route to N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide involves the condensation of 3-methoxy-2-methylbenzoic acid with tert-butylhydrazine. This reaction is typically performed in a suitable solvent, such as methanol (B129727) or chloroform, under an inert atmosphere to prevent unwanted side reactions like oxidation. The conditions are carefully controlled to ensure high purity and yield of the final product.

An alternative and often more reactive approach utilizes 3-methoxy-2-methylbenzoyl chloride as a precursor. This acid chloride is reacted with tert-butylhydrazine, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction. google.com This method can lead to the formation of an isomeric byproduct, N-(3-methoxy-2-methylbenzoyl)-N-tert-butylhydrazine. A purification method has been developed that involves acidifying the reaction mixture to a pH of less than 3 and heating to hydrolyze the byproduct into 3-methoxy-2-methylbenzoic acid, which can then be removed by filtration. google.com The desired product is then obtained by basifying the mother liquor. google.com

The synthesis of complex benzohydrazides like N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide can also be approached through a stepwise functionalization strategy. This involves building the molecule in a sequential manner. A general example of such a protocol could involve:

Hydrazide Formation: Reacting a substituted benzoic acid, such as 2-methylbenzoic acid, with hydrazine hydrate to form the initial benzohydrazide.

Introduction of the tert-Butyl Group: The resulting hydrazide is then treated with a tert-butylating agent, like tert-butyl chloride, in a basic medium.

Functional Group Modification: Subsequent steps would involve the introduction of other substituents, such as the methoxy (B1213986) group, through reactions like O-methylation using reagents such as dimethyl sulfate.

This stepwise approach allows for greater control over the final structure of the molecule.

Data Tables

Table 1: Synthesis of Benzohydrazides from Carboxylic Acids

| Carboxylic Acid | Reagent | Conditions | Product | Yield (%) |

| 2-Methylbenzoic Acid | Hydrazine Hydrate | Reflux (70-80°C), 6-8 hrs | 2-Methylbenzohydrazide | Not specified |

| Ethyl Benzoate | Hydrazine Monohydrate | Ethanol (B145695), 78°C, 8 hrs | Benzohydrazide | 66 |

| Methyl p-Hydroxybenzoate | Hydrazine Hydrate | Microwave, 180W, 3 min | 4-Hydroxybenzohydrazide | 93 chemmethod.com |

Table 2: Synthesis of Benzylhydrazines from Benzyl Chlorides

| Benzyl Chloride | Reagent | Conditions | Product | Yield (%) |

| Benzyl Chloride | Hydrazine Hydrate, Potassium Carbonate | Water, 40°C | Benzylhydrazine | up to 82 evitachem.comchemicalbook.com |

| o-Substituted Benzyl Halide | Methylhydrazine | Not specified | 1-Methyl-1-(o-substituted benzyl)hydrazine | Not specified acs.org |

Table 3: Synthesis of N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide

| Starting Material 1 | Starting Material 2 | Solvent | Conditions | Product |

| 3-Methoxy-2-methylbenzoic Acid | tert-Butylhydrazine | Methanol or Chloroform | Inert atmosphere | N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide |

| 3-Methoxy-2-methylbenzoyl Chloride | tert-Butylhydrazine | Toluene | 0°C, with liquid caustic soda | N'-tert-Butyl-3-methoxy-2-methylbenzohydrazide google.com |

Stepwise Functionalization Protocols for Benzohydrazide Formation

Synthetic Pathways for Related Substituted Benzylhydrazine Analogues

The methods used to synthesize related analogues provide a broader understanding of the chemistry involved.

(2-Methylbenzyl)hydrazine: A superior method for preparing ortho-substituted benzylhydrazines involves the direct reaction of an ortho-substituted benzyl halide with methylhydrazine. acs.org This approach offers a more direct route compared to multi-step sequences.

[(3-Methoxyphenyl)methyl]hydrazine Dihydrochloride: The synthesis for this class of compounds often starts with the corresponding substituted aniline (B41778). For the synthesis of (3-methoxyphenyl)hydrazine, 3-methoxyaniline is converted into a diazonium salt, which is then reduced. prepchem.com The resulting hydrazine is typically isolated as a hydrochloride salt to improve stability. nih.gov The general procedure involves cooling a solution of the aniline in acid, adding sodium nitrite (B80452), and then introducing a reducing agent like stannous chloride. prepchem.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in Hydrazine Synthesis

Optimizing reaction conditions is critical for maximizing yield and ensuring the purity of the final hydrazine product. Several factors are systematically varied and studied to achieve the best outcomes.

Temperature: Temperature control is vital. For instance, in the diazotization of anilines, the reaction is typically maintained at low temperatures (below 0° C) to ensure the stability of the diazonium salt. prepchem.com In other reactions, such as the formation of hydrazones or the cyclization to form verdazyls, reflux temperatures may be optimal to drive the reaction to completion. researchgate.netresearchgate.net

Solvents: The choice of solvent can significantly influence reaction outcomes. In many cases, ethanol is used as it provides good solubility for the reactants and facilitates high yields upon reflux. researchgate.net For some syntheses, aprotic polar solvents are favored, while in others, aqueous environments are suitable, particularly with the development of water-soluble reagents. organic-chemistry.orgmdpi.com

Catalysts: Various catalysts are employed in hydrazine synthesis. For example, the hydrogenation of a hydrazone to a hydrazine can be achieved using a Pd/C catalyst. google.com Other reactions may utilize acid catalysis for the addition of hydrazine derivatives to carbonyls. ncert.nic.in

Reactant Ratios and Addition Rate: The stoichiometry and the rate of addition of reagents can impact yield and byproduct formation. Slow, dropwise addition of reagents like sodium nitrite or bleach is often recommended to control the reaction's exothermicity and improve yield. prepchem.comyoutube.com

Table 2: Optimization Parameters in Hydrazine Synthesis

| Parameter | Condition | Effect | Reference |

|---|---|---|---|

| Temperature | Low (e.g., <0°C) | Stabilizes diazonium salt intermediates | prepchem.com |

| Temperature | Reflux | Drives reaction to completion, improves yield | researchgate.net |

| Solvent | Ethanol | Effective solvent for many condensation reactions | researchgate.net |

| Catalyst | Pd/C | Used for catalytic hydrogenation of hydrazones | google.com |

Advanced Purification Techniques for Hydrazine and Benzohydrazide Products

The purification of the final product is a critical step to remove unreacted starting materials, reagents, and byproducts.

Acidizing and Alkalizing: A highly effective method for purifying certain benzohydrazides involves pH manipulation. google.com In the purification of N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, the crude product mixture is first treated with acid and heated. This step selectively hydrolyzes an isomeric byproduct. After hydrolysis, the desired 3-methoxy-2-methyl benzoic acid can be removed by filtration. The mother liquor is then made alkaline, causing the high-purity N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine to precipitate, which can then be collected by filtration. google.com This process significantly improves product purity and allows for the recovery of valuable intermediates. google.com

Selective Filtration and Recrystallization: Filtration is used at multiple stages to separate solids from liquids. google.comorgsyn.org After precipitation, the product is collected by vacuum filtration. orgsyn.org Recrystallization from a suitable solvent, such as ethanol, is a common final step to obtain highly pure crystalline solids. orgsyn.orgmdpi.com The crude product is dissolved in a minimum amount of boiling solvent, and as the solution cools, the purified product crystallizes out, leaving impurities in the mother liquor. orgsyn.orgorgsyn.org

Adsorbent-Based Purification: For aqueous solutions of hydrazine hydrate, purification can be achieved by passing the solution through a bed of solid adsorbent material. google.comgoogle.com This method uses microporous particles to trap organic impurities, such as byproducts from the initial synthesis. The adsorbent material is chosen to be non-reactive with hydrazine. google.com This technique is effective for reducing organic impurities to very low levels, which may not be economically feasible through distillation alone. google.com

Chemical Reactivity and Transformation Studies

Oxidative Transformations of Hydrazine (B178648) Scaffolds

The (3-Methoxy-2-methylbenzyl)hydrazine molecule possesses two primary sites susceptible to oxidation: the benzylic carbon-hydrogen bonds and the hydrazine functional group itself. The oxidation of the benzylic methylene (B1212753) group is a common transformation for alkylbenzenes. masterorganicchemistry.comlibretexts.org Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can aggressively oxidize the benzylic position. masterorganicchemistry.com This typically results in the cleavage of the C-C bond and formation of a carboxylic acid, in this case, 3-methoxy-2-methylbenzoic acid. libretexts.org Milder oxidizing agents, like manganese dioxide (MnO₂), are often used for the selective oxidation of benzylic alcohols to aldehydes or ketones and can also be applied for the oxidation of the benzylic C-H bond, potentially yielding 3-methoxy-2-methylbenzaldehyde (B112791) or its corresponding ketone if further substituted. youtube.com

The hydrazine moiety itself is also prone to oxidation. Air oxidation of hydrazines, often catalyzed by metal ions or surfaces, typically leads to the formation of diimide (HN=NH) which is unstable and rapidly decomposes to nitrogen gas and hydrogen. nih.gov Electrocatalytic oxidation of hydrazine derivatives on various electrode materials is a field of active research, particularly for applications in fuel cells and sensors. nih.govrsc.orgacs.org The oxidation process often involves a series of electron and proton transfer steps, leading ultimately to the formation of nitrogen gas. acs.org The presence of the bulky and electron-donating (3-methoxy-2-methylbenzyl) group can influence the oxidation potential and the reaction pathway compared to unsubstituted hydrazine.

Mechanistically, the oxidation of the benzylic position often proceeds via a radical pathway, where the initial step is the abstraction of a benzylic hydrogen atom to form a resonance-stabilized benzyl (B1604629) radical. masterorganicchemistry.comnih.gov This radical can then react with the oxidant to form the final product.

Table 1: Potential Oxidative Transformation Products

| Starting Material | Oxidizing Agent | Potential Product(s) |

|---|---|---|

| This compound | Hot KMnO₄ | 3-Methoxy-2-methylbenzoic Acid |

| This compound | MnO₂ | 3-Methoxy-2-methylbenzaldehyde |

Reductive Reactions Leading to Hydrazine Derivatives

The synthesis of this compound itself is typically achieved through reductive pathways. A common and established method is the reduction of the corresponding hydrazone. ncert.nic.in This two-step process begins with the condensation of 3-methoxy-2-methylbenzaldehyde with hydrazine (or hydrazine hydrate) to form 3-methoxy-2-methylbenzaldehyde hydrazone. This is a standard reaction for creating C=N bonds. chemicalbook.com

The subsequent step involves the reduction of the C=N double bond of the hydrazone to a C-N single bond. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation. ncert.nic.in The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

Another synthetic route to substituted benzylhydrazines involves the nucleophilic substitution of a benzyl halide with hydrazine. chemicalbook.com For this specific compound, the starting material would be 3-methoxy-2-methylbenzyl chloride or bromide, which would be reacted with an excess of hydrazine hydrate (B1144303). The excess hydrazine acts as both the nucleophile and a base to neutralize the hydrogen halide formed.

A related industrial process described for a similar structure, N-(3-methoxy-2-methyl benzoyl)-N'-tert-butylhydrazine, involves the reaction of 3-methoxy-2-methyl benzoyl chloride with tert-butylhydrazine. google.com While this produces a hydrazide, it highlights the availability of the key substituted benzoyl intermediate for building such hydrazine derivatives.

Mechanistic Investigations of Nucleophilic Substitution Reactions

The terminal nitrogen atom (-NH₂) of the hydrazine moiety in this compound is nucleophilic due to the presence of a lone pair of electrons. This allows the compound to participate in a variety of nucleophilic substitution reactions, where it attacks an electrophilic center.

The reactivity of the hydrazine as a nucleophile is influenced by both electronic and steric factors. The benzyl group is generally considered electron-donating, which can slightly enhance the nucleophilicity of the hydrazine group. However, the presence of the ortho-methyl group introduces significant steric hindrance around the reactive center. This steric bulk can impede the approach of the nucleophile to the electrophile, potentially slowing down the reaction rate compared to less hindered hydrazines. oregonstate.edu

In reactions with alkyl halides, this compound can undergo N-alkylation. The reaction would proceed via a typical Sₙ2 mechanism, where the hydrazine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. Due to the presence of two nitrogen atoms, multiple alkylations are possible, but reaction conditions can often be controlled to favor mono-alkylation at the more accessible terminal nitrogen.

Derivatization Reactions Involving the Hydrazine Moiety

The nucleophilic nature of the hydrazine group makes it a versatile handle for a wide range of derivatization reactions, leading to the formation of larger, more complex molecules.

One of the most fundamental reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. organic-chemistry.orgresearchgate.net this compound readily reacts with a wide array of carbonyl compounds in the presence of an acid catalyst to yield the corresponding hydrazones, which are compounds containing the R₁R₂C=NNHR₃ moiety. nih.govnih.govnih.gov These reactions are typically reversible and are driven to completion by the removal of water.

The resulting hydrazones are often stable, crystalline solids, which makes them useful for the characterization and purification of both the parent hydrazine and the carbonyl compound. psu.edu The formation of these derivatives introduces a new imine (C=N) bond, and the products are also a class of Schiff bases. xiahepublishing.com The characterization of these products is routinely performed using spectroscopic methods such as NMR (¹H and ¹³C), IR, and mass spectrometry. researchgate.net Infrared spectroscopy is particularly useful for confirming the reaction, as it shows the disappearance of the C=O stretch from the starting carbonyl and the N-H stretches from the hydrazine, and the appearance of a C=N stretch in the product.

Table 2: Representative Hydrazone Synthesis

| Reactants | Product Class | General Reaction |

|---|---|---|

| This compound + Aldehyde (R-CHO) | Aldehyde Hydrazone | Condensation with elimination of water |

Derivatives of this compound are excellent precursors for the synthesis of various nitrogen-containing heterocyclic compounds. Of particular importance is the formation of pyrazole (B372694) and pyrazolone (B3327878) rings. The Knorr pyrazole synthesis and related methods are classic examples of this type of transformation. beilstein-journals.orgyoutube.com

The general strategy involves the reaction of a hydrazine with a 1,3-dielectrophilic compound, such as a 1,3-dicarbonyl or an α,β-unsaturated carbonyl compound. youtube.com For instance, reacting this compound with a β-ketoester like ethyl acetoacetate (B1235776) would first form a hydrazone intermediate. This intermediate can then undergo an intramolecular cyclization via nucleophilic attack of the secondary nitrogen of the hydrazine onto the ester carbonyl group, followed by dehydration, to yield a substituted pyrazolone.

Similarly, reaction with a 1,3-diketone like acetylacetone (B45752) would lead to the formation of a substituted pyrazole. orgsyn.org The reaction proceeds through the formation of a hydrazone at one carbonyl group, followed by intramolecular condensation with the second carbonyl group to form the aromatic pyrazole ring. youtube.com These reactions are highly valuable as they allow for the construction of complex and often biologically active heterocyclic scaffolds from relatively simple starting materials. rsc.orgnih.gov

Coordination Chemistry: Formation and Characterization of Metal Complexes

Hydrazines and their derivatives, especially hydrazones and Schiff bases, are excellent ligands in coordination chemistry. nih.gov They can coordinate to a wide variety of metal ions through their nitrogen donor atoms. This compound and its derivatives can act as bidentate or polydentate ligands, depending on the structure of the derivative.

For example, a hydrazone derived from this compound and an aldehyde containing another donor group (like a hydroxyl or another nitrogen) can act as a bidentate [N, O] or [N, N] ligand. The hydrazine nitrogen and the other donor atom can chelate to a metal center, forming a stable metal complex. nih.gov

The synthesis of these metal complexes typically involves mixing the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can exhibit a range of coordination geometries and oxidation states depending on the metal ion, the ligand structure, and the reaction conditions. The coordination of the ligand to the metal is often confirmed by changes in the IR and NMR spectra of the ligand upon complexation. For instance, the C=N stretching frequency in the IR spectrum of a hydrazone often shifts upon coordination to a metal ion. xiahepublishing.com These metal complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. nih.gov

Tautomerism and Conformational Dynamics in Hydrazide-Hydrazone Systems

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical aspect of the chemistry of hydrazide-hydrazone systems. These compounds, which feature an amide-imine bridge, can undergo proton transfer to exist in different tautomeric forms. Similarly, the conformational dynamics, arising from rotation around single bonds, dictate the three-dimensional shape of these molecules, which in turn influences their reactivity and interactions. While direct experimental studies on this compound are not extensively documented in publicly available literature, its potential tautomeric and conformational behavior can be understood by examining related hydrazide-hydrazone systems.

Hydrazones can exhibit a complex isomeric and tautomeric landscape. rsc.org This includes the potential for equilibrium between imino and amino tautomers. rsc.org In solution, the position of this equilibrium can be influenced by factors such as the electronic nature of substituents and the polarity of the solvent.

In addition to tautomerism, the conformational flexibility of molecules like this compound is a key determinant of their properties. The rotation around single bonds, particularly the C-C and C-N bonds of the benzyl and hydrazine moieties, gives rise to various conformers with different spatial arrangements and potential energies.

Research Findings from Analogous Systems:

Studies on various hydrazine derivatives have employed a combination of experimental techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, alongside computational methods like Density Functional Theory (DFT), to elucidate their structural and dynamic properties. rsc.orgimist.maimist.ma These investigations have revealed that the interplay of steric and electronic effects governs the relative stability of different tautomers and conformers.

For instance, research on α-N-heterocyclic hydrazones has demonstrated the existence of chemical equilibria between imino and amino tautomers in solution, with the amino form often being predominant. rsc.org Computational studies on other hydrazine derivatives have been used to optimize the geometries of various conformers and to calculate their relative energies, providing insights into the most stable structures. imist.maimist.ma

Illustrative Conformational and Tautomeric Analysis:

To illustrate the principles of tautomerism and conformational dynamics for a hydrazone derived from this compound, one can consider the reaction product with a simple aldehyde, such as formaldehyde. The resulting hydrazone would be N'-((3-methoxy-2-methylphenyl)methylene)hydrazinecarbaldehyde. For this molecule, we can hypothesize the existence of different tautomers and conformers. The following tables present hypothetical data to illustrate the potential energetic differences, based on general principles observed in related systems.

Table 1: Hypothetical Relative Energies of Tautomers for a Hydrazone Derivative

| Tautomer | Structure | Hypothetical Relative Energy (kcal/mol) |

| Imino | 0 (Reference) | |

| Amino | + 2.5 |

This data is illustrative and based on general findings for hydrazone systems, where the imino tautomer is often more stable. reddit.com

Table 2: Hypothetical Rotational Energy Barrier for the C-N Bond

| Dihedral Angle (°) | Conformation | Hypothetical Relative Energy (kcal/mol) |

| 0 | Eclipsed | + 5.0 |

| 60 | Gauche | + 1.5 |

| 120 | Eclipsed | + 5.0 |

| 180 | Anti | 0 (Reference) |

This table illustrates the energetic cost of rotation around the single bond connecting the benzyl group to the hydrazine nitrogen, with the anti-conformation typically being the most stable due to reduced steric hindrance.

These tables underscore the dynamic nature of hydrazide-hydrazone systems. The actual energy values for this compound derivatives would require specific experimental or computational investigation. However, the principles of tautomeric equilibrium and conformational preference are fundamental to understanding their chemical behavior.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy is instrumental in identifying the functional groups present in (3-Methoxy-2-methylbenzyl)hydrazine. The Fourier-Transform Infrared (FT-IR) and Raman spectra provide a molecular fingerprint, with characteristic absorption bands corresponding to specific vibrational modes.

The FT-IR spectrum is expected to show strong, broad bands in the region of 3350-3250 cm⁻¹ corresponding to the N-H stretching vibrations of the primary hydrazine (B178648) group (-NH₂). The C-H stretching vibrations of the aromatic ring appear in the 3100-3000 cm⁻¹ range, while the aliphatic C-H stretches from the methyl (CH₃) and methylene (B1212753) (CH₂) groups are observed between 3000-2850 cm⁻¹. researchgate.netresearchgate.net

The presence of the benzene (B151609) ring is further confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy (B1213986) ether group typically results in a strong absorption band around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric). researchgate.netnist.gov Bending vibrations for the N-H group are also anticipated around 1620 cm⁻¹.

Raman spectroscopy would complement the FT-IR data, often showing strong signals for the symmetric and aromatic ring vibrations, providing further confirmation of the molecular backbone.

Table 1: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3350-3250 | N-H Stretch | Hydrazine (-NH₂) |

| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |

| 3000-2850 | Aliphatic C-H Stretch | -CH₃, -CH₂ |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O Stretch | Methoxy (-OCH₃) |

| ~1040 | Symmetric C-O Stretch | Methoxy (-OCH₃) |

| ~1620 | N-H Bend | Hydrazine (-NH₂) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture and Connectivity

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum of this compound would exhibit several distinct signals. The aromatic protons on the benzene ring are expected to appear in the δ 6.7-7.3 ppm range, with their splitting patterns (e.g., doublets, triplets) determined by their coupling to adjacent protons. docbrown.infochemicalbook.com The singlets for the methoxy (-OCH₃) and methyl (-CH₃) protons would likely appear around δ 3.8 ppm and δ 2.2-2.4 ppm, respectively. chemicalbook.com The benzylic methylene protons (-CH₂-) adjacent to the hydrazine group would produce a signal around δ 3.8-4.3 ppm. rsc.org The protons of the hydrazine's amino group (-NH₂) would likely appear as a broad, exchangeable singlet.

¹³C NMR: The carbon spectrum provides further structural confirmation. The carbon atoms of the aromatic ring would resonate in the δ 110-160 ppm region. The carbon of the methoxy group is typically found around δ 55 ppm. docbrown.info The methyl carbon would appear upfield, around δ 15-20 ppm, while the benzylic methylene carbon would be expected in the δ 45-55 ppm range. rsc.orgdocbrown.info

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Assignment | Predicted δ (ppm) |

| Ar-H | 6.7-7.3 | Multiplet | Ar-C | 110-160 |

| -OCH₃ | ~3.8 | Singlet | -OCH₃ | ~55 |

| -CH₂-N | 3.8-4.3 | Singlet | -CH₂-N | 45-55 |

| Ar-CH₃ | 2.2-2.4 | Singlet | Ar-CH₃ | 15-20 |

| -NH₂ | Broad | Singlet |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the absorption of UV light is primarily due to π→π* transitions within the substituted benzene ring and n→π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. shu.ac.uklibretexts.orglibretexts.org

The conjugated π-system of the aromatic ring is expected to produce a strong absorption band (λmax) in the 250-280 nm region. libretexts.org The presence of the methoxy and methyl substituents on the ring will influence the exact position and intensity of this peak. Weaker n→π* transitions, associated with the lone pair electrons on the hydrazine nitrogens and the methoxy oxygen, may also be observed, typically at longer wavelengths with lower molar absorptivity. youtube.comyoutube.com The spectrum provides confirmation of the aromatic chromophore and the presence of heteroatoms with non-bonding electrons. researchgate.netnih.govresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₉H₁₄N₂O), the molecular weight is 166.22 g/mol . The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 166.

The fragmentation pattern provides a roadmap to the molecule's structure. chemguide.co.uk A key fragmentation would be the cleavage of the C-N bond to form the stable 3-methoxy-2-methylbenzyl cation, which would yield a prominent peak at m/z = 135. This fragment could further lose a methyl radical (•CH₃) to give a peak at m/z = 120, or a methoxy radical (•OCH₃) to give a peak at m/z = 104. Another possible fragmentation is the loss of the hydrazine moiety (•N₂H₃), resulting in a fragment at m/z = 133. nih.govmiamioh.edu

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Identity |

|---|---|

| 166 | [M]⁺ (Molecular Ion) |

| 135 | [M - NH₂NH]⁺ or [C₉H₁₁O]⁺ |

| 133 | [M - N₂H₃]⁺ |

| 120 | [C₈H₈O]⁺ |

| 104 | [C₇H₅O]⁺ |

X-ray Diffraction (XRD) and Crystallography for Precise Solid-State Structure Determination

For a crystalline solid, single-crystal X-ray diffraction (XRD) offers the most definitive structural analysis. This technique would determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing accurate bond lengths, bond angles, and torsional angles. mdpi.com

The analysis would confirm the geometry of the substituted benzene ring and the conformation of the benzylhydrazine (B1204620) side chain. A key feature of the crystal structure would likely be an extensive network of intermolecular hydrogen bonds. The primary amine of the hydrazine group can act as a hydrogen bond donor, while the nitrogen atoms and the methoxy oxygen can act as acceptors. researchgate.netnih.gov These interactions govern the molecular packing in the solid state. researchgate.netanalis.com.my While specific crystallographic data is not available, XRD would provide unambiguous proof of the molecular structure and its supramolecular arrangement.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This method serves to verify the empirical and molecular formula. For this compound, with the molecular formula C₉H₁₄N₂O, the theoretical elemental composition can be calculated. Experimental results from combustion analysis are expected to align closely with these theoretical values, confirming the compound's stoichiometry. nih.gov

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.01 | 108.09 | 65.03% |

| Hydrogen | H | 1.008 | 14.11 | 8.49% |

| Nitrogen | N | 14.01 | 28.02 | 16.85% |

| Oxygen | O | 16.00 | 16.00 | 9.63% |

| Total | 166.22 | 100.00% |

Thermal Behavior Analysis Using Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are used to study the thermal stability of a compound. TGA measures the change in mass as a function of temperature, while DTA detects temperature differences between the sample and a reference, indicating exothermic or endothermic events. nih.gov

For this compound, a TGA thermogram would show the onset of decomposition at a specific temperature, with mass loss corresponding to the volatilization of fragments. The analysis would likely reveal a multi-step decomposition process, possibly beginning with the loss of the hydrazine group. mdpi.com The DTA curve would show endothermic peaks corresponding to melting and boiling, and exothermic peaks for decomposition events. Together, these analyses define the compound's thermal stability limits and provide insight into its decomposition pathway.

Theoretical and Computational Investigations

Quantum Chemical Calculations, Particularly Density Functional Theory (DFT)

Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic structure and properties of molecules. nih.gov For substituted benzylhydrazine (B1204620) systems, DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been effectively used to predict molecular geometries, electronic characteristics, and reactivity descriptors. bookpi.org These calculations are foundational for understanding the behavior of (3-Methoxy-2-methylbenzyl)hydrazine.

The first step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to a minimum on the potential energy surface. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. For analogous hydrazine (B178648) derivatives, theoretical and experimental structural parameters have shown good agreement. nih.gov

The electronic structure, once the geometry is optimized, provides a map of the electron distribution within the molecule. This analysis is crucial for understanding the molecule's stability and chemical nature.

Illustrative Optimized Geometrical Parameters:

This table presents hypothetical, yet realistic, optimized geometrical parameters for this compound based on data from similar compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-O (methoxy) | 1.36 | |

| C-C (methyl) | 1.51 | |

| C-N | 1.47 | |

| N-N | 1.45 | |

| **Bond Angles (°) ** | C-C-C (aromatic) | 119 - 121 |

| C-O-C | 118 | |

| C-C-N | 115 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a critical role in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more reactive. nih.gov

For hydrazine derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the hydrazine moiety and the substituted phenyl ring, while the LUMO can be distributed over the aromatic system. nih.gov

Illustrative Frontier Molecular Orbital Data:

This table provides hypothetical energy values for the frontier orbitals of this compound, derived from studies on analogous systems.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -5.85 |

| LUMO Energy | -0.75 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

Mulliken and Natural Bond Orbital (NBO) charge distribution analyses are employed to quantify the atomic charges within a molecule. bookpi.org This information reveals the electrostatic landscape of the molecule and helps in understanding intermolecular interactions. In substituted benzylhydrazines, the electronegative nitrogen and oxygen atoms are expected to carry negative charges, while the hydrogen atoms and some carbon atoms will exhibit positive charges. bookpi.org This charge separation is fundamental to the molecule's polarity and its interaction with other polar molecules.

Illustrative Mulliken Charge Distribution:

This table shows representative Mulliken charges for selected atoms in this compound, based on calculations for similar structures.

| Atom | Mulliken Charge (a.u.) |

|---|---|

| O (methoxy) | -0.55 |

| N (hydrazine) | -0.30 to -0.35 |

| C (aromatic, bonded to O) | +0.25 |

| C (methyl) | -0.20 |

| H (hydrazine, NH2) | +0.20 to +0.25 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. bookpi.org The MEP surface displays regions of different electrostatic potential, with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the negative potential is expected to be concentrated around the nitrogen atoms of the hydrazine group and the oxygen atom of the methoxy (B1213986) group, marking them as likely sites for protonation and interaction with electrophiles. bookpi.org

The Fukui function is a more quantitative descriptor of local reactivity, indicating the change in electron density at a specific point when the total number of electrons in the system changes. It helps to precisely identify the most probable sites for electrophilic, nucleophilic, and radical attacks.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for structural validation.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. Theoretical predictions for similar molecules have shown a good correlation with experimental values.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra, providing information on the electronic transitions and the maximum absorption wavelengths (λmax).

Vibrational Frequencies: The calculation of vibrational frequencies (IR and Raman) helps in the assignment of experimental spectra. The predicted frequencies for functional groups like N-H, C-H, and C-O stretches in related molecules align well with experimental findings after applying appropriate scaling factors.

Illustrative Predicted Spectroscopic Data:

This table contains hypothetical spectroscopic data for this compound based on computational studies of related compounds.

| Spectroscopic Technique | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | δ (ppm, NH₂) | 3.5 - 4.0 |

| δ (ppm, CH₂) | 3.8 - 4.2 | |

| δ (ppm, OCH₃) | 3.7 - 3.9 | |

| δ (ppm, CH₃) | 2.1 - 2.3 | |

| ¹³C NMR | δ (ppm, C-N) | 55 - 60 |

| δ (ppm, C-O) | 155 - 160 | |

| UV-Vis | λmax (nm) | 270 - 290 |

| IR Frequencies (cm⁻¹) | ν(N-H) | 3300 - 3400 |

| ν(C-H, aromatic) | 3000 - 3100 | |

| ν(C-H, aliphatic) | 2850 - 2950 |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions (where relevant for related analogues)

While quantum chemical calculations focus on a single, static molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule and its interactions with its environment over time. For analogues of this compound, MD simulations could be used to:

Explore Conformational Space: The benzyl (B1604629) and hydrazine groups can rotate, leading to different conformers. MD simulations can sample these conformations and determine their relative populations.

Analyze Intermolecular Interactions: In a condensed phase (e.g., in a solvent or a crystal), MD simulations can model the non-covalent interactions, such as hydrogen bonding between the hydrazine moiety and solvent molecules, which are crucial for understanding its solubility and bulk properties. Studies on related hydrazine systems have used MD to investigate such interactions.

These computational approaches, from DFT to MD, provide a comprehensive theoretical framework for characterizing the structural, electronic, and reactive properties of this compound, paving the way for its targeted synthesis and application.

Molecular Docking Studies to Elucidate Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism of ligands to biological targets such as enzymes and receptors. While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on structurally related compounds provides a framework for how such investigations would be approached.

For instance, molecular docking studies on 3-methoxy flavone (B191248) derivatives have been conducted to explore their anticancer potential by examining their interaction with target proteins like the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov In these studies, the binding energies of the designed compounds were calculated and compared to control ligands. For example, the binding energy for a control ligand (IOG) with ER-α was found to be -12.84 kcal/mol, while a synthesized 3-methoxy flavone derivative showed a binding energy of -10.14 kcal/mol. nih.gov Such studies reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for the ligand's affinity and selectivity.

Similarly, a study on (E)-Methyl N'-(2-hydroxy-3-methoxy-benzyl-idene)hydrazinecarboxylate highlighted the formation of intramolecular hydrogen bonds (O-H···N) and intermolecular hydrogen bonds (N-H···O), which are critical for the formation of a stable two-dimensional network in the crystal structure. nih.gov These types of interactions are fundamental in predicting how this compound might bind within a protein's active site. The methoxy and methyl groups on the benzyl ring would be expected to influence the compound's orientation and interactions within a binding pocket.

A typical molecular docking study would involve:

Preparation of the Ligand: Building the 3D structure of this compound and optimizing its geometry.

Preparation of the Receptor: Obtaining the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using software to predict the binding poses of the ligand in the active site of the receptor.

Analysis of Results: Evaluating the predicted binding energies and analyzing the intermolecular interactions to understand the basis of the ligand's activity.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Hydrazine and Benzohydrazide (B10538) Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for their function.

Several QSAR studies have been performed on hydrazine and benzohydrazide derivatives, providing insights that could be applicable to this compound.

A QSAR study on a series of benzylidene hydrazine benzamide (B126) derivatives as potential anticancer agents against a human lung cancer cell line (A459) resulted in a statistically significant model. jppres.comresearchgate.net The best QSAR equation developed was: PIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR -1.359 ± (1.381) jppres.comresearchgate.net This equation had a correlation coefficient (r) of 0.921 and a squared correlation coefficient (R²) of 0.849, indicating a good predictive ability. jppres.comresearchgate.net The descriptors in the model relate to the compound's solubility (Log S), a reranking score (rerank), and molar refractivity (MR), suggesting that these physicochemical properties are important for the observed anticancer activity. jppres.comresearchgate.net

Another 3D-QSAR study was conducted on p-hydroxybenzohydrazide derivatives with antihypertensive activity. researchgate.net This study generated a statistically reliable model with a high squared correlation coefficient (r² = 0.98) and good predictive power (q² = 0.74). researchgate.net The resulting 3D-QSAR plots provided insights into the structure-activity relationship, which can guide the design of more potent antihypertensive agents. researchgate.net

Furthermore, a QSAR study on cholesterol-based hydrazone derivatives as insecticidal agents identified six molecular descriptors (RDF085v, Mor06u, Mor11u, Dv, HATS0v, and H-046) that influence the insecticidal activity. nih.gov Among these, Mor06u and RDF085v were identified as the most significant, highlighting the importance of specific 3D molecular features. nih.gov

These studies demonstrate the utility of QSAR in understanding the structural requirements for the biological activity of hydrazine-containing compounds. For this compound, a QSAR study would involve synthesizing a series of analogues with variations in the substitution pattern on the aromatic ring and then correlating these structural changes with a measured biological activity.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. These materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. Organic compounds, particularly those with donor-π-acceptor architectures, are promising candidates for NLO materials due to their large molecular hyperpolarizabilities.

The investigation of NLO properties in hydrazine derivatives has shown that these compounds can possess significant NLO responses. For example, a study on pyrrole (B145914) hydrazones demonstrated that their first hyperpolarizabilities (β₀) were found to be as high as 63.89 × 10⁻³⁰ esu, indicating their suitability for NLO applications. acs.org The study also noted that the incorporation of electron-withdrawing groups could increase the β₀ values. acs.org

The NLO properties of organic molecules are often investigated using computational methods like Density Functional Theory (DFT). These calculations can predict the linear polarizability (α) and the first hyperpolarizability (β), which are measures of the NLO response. For instance, a computational study on 1,3-dinitropyrene, an organic compound with electron-accepting nitro groups, found its first-order hyperpolarizability to be 26 times higher than that of urea, a standard NLO material. researchgate.net

The structural features of hydrazine derivatives, such as the presence of a C=N double bond and nitrogen atoms with differing reactivity, contribute to their potential NLO properties by facilitating intramolecular charge transfer (ICT). acs.org The methoxy group in this compound can act as an electron-donating group, which, in conjunction with a suitable acceptor part of a larger molecule, could lead to significant NLO effects.

A theoretical investigation of the NLO properties of this compound would typically involve:

Quantum Chemical Calculations: Using DFT to optimize the molecular geometry and calculate the electronic properties.

Calculation of NLO Parameters: Determining the polarizability (α) and hyperpolarizability (β) tensors.

Structure-Property Relationship Analysis: Investigating how modifications to the molecular structure, such as the addition of electron-withdrawing or -donating groups, affect the NLO response.

The following table summarizes the key findings from theoretical and computational investigations on related hydrazine derivatives:

| Study Type | Compound Class | Key Findings | Reference |

| Molecular Docking | 3-methoxy flavone derivatives | Binding energies in the range of -10.14 kcal/mol for ER-α, indicating good binding affinity. | nih.gov |

| QSAR | Benzylidene hydrazine benzamides | A predictive QSAR model (R² = 0.849) was developed for anticancer activity, highlighting the importance of solubility and molar refractivity. | jppres.comresearchgate.net |

| QSAR | p-Hydroxybenzohydrazide derivatives | A 3D-QSAR model with high predictive power (q² = 0.74) was established for antihypertensive activity. | researchgate.net |

| NLO Properties | Pyrrole hydrazones | First hyperpolarizabilities (β₀) up to 63.89 × 10⁻³⁰ esu were reported, showing promise for NLO applications. | acs.org |

Research Applications and Structure Activity Relationship Studies in Biological Contexts Excluding Clinical Data

Role as an Intermediate in Agrochemicals Research (e.g., as a Methoxyfenozide (B170004) Precursor)

(3-Methoxy-2-methylbenzyl)hydrazine is a key intermediate in the synthesis of methoxyfenozide, a widely used insecticide. researchgate.netnih.gov Methoxyfenozide belongs to the diacylhydrazine class of insect growth regulators (IGRs), which are recognized for their novel mode of action and specificity. nih.govnih.gov The synthesis typically involves the reaction of a hydrazine (B178648) derivative, such as N-(3-methoxy-2-methyl-benzoyl)-N-tert-butyl hydrazine, with 3,5-dimethylbenzoyl chloride to form the final methoxyfenozide structure. researchgate.net This positions the this compound moiety as a foundational component for achieving the desired biological activity.

Methoxyfenozide functions as a potent insect growth regulator by mimicking the action of the natural insect molting hormone, 20-hydroxyecdysone (B1671079) (20E). scientific.netnih.gov This mechanism is known as ecdysone (B1671078) mimicry. Upon ingestion by susceptible insect larvae, particularly those of the order Lepidoptera (moths and butterflies), methoxyfenozide acts as an ecdysone agonist. nih.govresearchgate.net

Unlike the natural hormone which triggers a well-regulated molting process, methoxyfenozide induces a premature and incomplete molt that is ultimately lethal. nih.govscientific.net Feeding typically ceases within hours of ingestion as the larva initiates this abortive molt. nih.gov The process disrupts normal development, leading to symptoms like lethargy and the appearance of discolored bands between segments, culminating in the death of the insect within several days. nih.gov This highly specific mode of action makes it an effective tool for controlling targeted pests while minimizing harm to non-target organisms. researchgate.net

The insecticidal activity of methoxyfenozide is rooted in its high binding affinity for the ecdysone receptor (EcR) complex. nih.govroyalsocietypublishing.org The functional receptor is a heterodimer of the ecdysone receptor (EcR) and the ultraspiracle protein (USP), an arthropod homolog of the vertebrate retinoid X receptor (RXR). mdpi.comdoi.org Methoxyfenozide and other diacylhydrazine insecticides bind to the ligand-binding pocket (LBP) of this complex, initiating the downstream cascade of gene expression that leads to a fatal premature molt. doi.org

Studies have demonstrated that methoxyfenozide binds with very high affinity, particularly in lepidopteran insects. Research on the Indian mealmoth (Plodia interpunctella) reported a dissociation constant (Kd) of 0.5 nM, indicating a very tight binding to the receptor complex. royalsocietypublishing.org This high affinity explains its potency as an agonist. The binding specificity can vary among different insect orders; for instance, the affinity of related diacylhydrazines for lepidopteran EcR can be over 100-fold higher than for hemipteran EcR. mdpi.com Structural studies of the receptor show that the LBP has a remarkable ability to adapt structurally to accommodate synthetic ligands like diacylhydrazines, which share no structural similarity with the natural steroid hormone 20E. doi.org

Exploratory Research in Medicinal Chemistry (Focus on in vitro and in silico Studies of Derivatives)

The hydrazine and hydrazide moieties are recognized as important pharmacophores in drug discovery. eosmedchem.com Derivatives of benzylhydrazine (B1204620) and benzohydrazide (B10538) have been synthesized and evaluated in numerous preclinical studies for a wide array of potential therapeutic applications, including enzyme modulation and antiproliferative effects.

The hydrazine functional group is a well-known component of various enzyme inhibitors. nih.govwikipedia.org Consequently, derivatives of benzylhydrazine and related structures have been investigated for their ability to modulate the activity of several key enzymes.

Monoamine Oxidases (MAO): Hydrazine-based compounds like iproniazid (B1672159) were among the first MAO inhibitors used as antidepressants. wikipedia.org More recent research has explored novel hydrazide and hydrazone derivatives for their inhibitory activity against the two MAO isoforms, MAO-A and MAO-B. For example, a series of N'-substituted benzylidene-acetohydrazides showed that compounds with specific substitutions, such as 4-hydroxy-3-methoxybenzylidene groups, could inhibit MAO-A and MAO-B at submicromolar concentrations. royalsocietypublishing.org Some compounds demonstrated selectivity for one isoform over the other, providing a basis for designing more targeted inhibitors. royalsocietypublishing.orgresearchgate.net

β-secretase (BACE-1): BACE-1 is a key enzyme in the amyloidogenic pathway that produces amyloid-β peptides, a hallmark of Alzheimer's disease. rsc.orgnih.gov Inhibition of BACE-1 is a major therapeutic strategy. Studies have shown that hydrazide and hydrazone derivatives can act as BACE-1 inhibitors. For instance, melatonin (B1676174) derivatives incorporating a hydrazide structure displayed significant BACE-1 inhibition, with some compounds showing over 75% inhibition at a 5 µM concentration. mdpi.com Molecular docking studies suggest these compounds can bind to catalytic residues in the enzyme's active site. mdpi.com

Other Enzymes: The benzohydrazide scaffold has been tested against other enzymes as well. Derivatives have shown potent inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II, which are targets for conditions like glaucoma and hypertension. nih.gov Additionally, certain 2-(benzamido) benzohydrazide derivatives have been identified as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), other important targets in Alzheimer's research, with some compounds exhibiting IC₅₀ values comparable to the standard drug donepezil. nih.gov

The hydrazone linkage (-NH-N=CH-) is a common feature in many compounds designed and tested for anticancer activity. Numerous in vitro studies have demonstrated the antiproliferative effects of hydrazide and hydrazone derivatives against various human cancer cell lines.

MCF-7 (Breast Adenocarcinoma): Several studies have reported the cytotoxic effects of hydrazide derivatives on the MCF-7 cell line. Quinoline-based hydrazide compounds were shown to reduce cell viability, with some analogues exhibiting IC₅₀ values in the micromolar range. nih.gov In another study, benzimidazole-based hydrazones showed time-dependent cytotoxicity against MCF-7 cells. nih.gov Silver complexes incorporating benzimidazole-based ligands also demonstrated potent activity, with one complex reporting an IC₅₀ value of 9 ± 1.04 µM against MCF-7 cells. researchgate.net

A549 (Lung Carcinoma): Hydrazone derivatives have also been evaluated against the A549 lung cancer cell line. One study on benzylidene hydrazides found a derivative, N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide, to have an IC₅₀ of 10.9 µg/mL. scientific.net In a separate investigation of 2-arenoxybenzaldehyde N-acyl hydrazones, a compound designated '1e' showed an IC₅₀ value of 13.39 µM against A549 cells. mdpi.com These findings highlight the potential of the hydrazone scaffold in the design of novel antiproliferative agents.

Table 1: In Vitro Antiproliferative Activity of Selected Hydrazide/Hydrazone Derivatives

| Compound Class | Cell Line | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Benzylidene Hydrazide Derivative | A549 | 10.9 µg/mL | scientific.net |

| 2-Arenoxybenzaldehyde N-acyl Hydrazone | A549 | 13.39 µM | mdpi.com |

| Quinoline Hydrazide Derivative | MCF-7 | >25 µM (for most) | nih.gov |

| Silver(I) Benzimidazole Complex | MCF-7 | 9 ± 1.04 µM | researchgate.net |

| Quinoline Hydrazone Derivative | A549 | 3.93 µM | nih.gov |

Inflammation is a key pathological process in many diseases, and the search for new anti-inflammatory agents is ongoing. Hydrazones are among the chemical classes that have been investigated for this purpose. nih.govresearchgate.net In vitro assays are commonly used for initial screening, with one of the most frequent methods being the inhibition of heat-induced protein (e.g., bovine or egg albumin) denaturation, which mimics the denaturation of tissue proteins during inflammation. doi.orgacs.org

Studies on various series of hydrazide-hydrazone derivatives have demonstrated notable anti-inflammatory potential in these assays. For instance, a series of pyridine- and thiazole-based hydrazides showed inhibitory activity against bovine serum albumin denaturation, with IC₅₀ values ranging from 46.29 to 100.60 μg/mL, which were comparable to the standard drug diclofenac (B195802) sodium. acs.org Another study on pyrazole-linked hydrazones also reported significant anti-inflammatory efficacy, with some compounds showing lower IC₅₀ values (e.g., 31.29 µg/mL) than diclofenac sodium in the protein denaturation assay. doi.org These in vitro results suggest that the hydrazide scaffold is a promising starting point for the development of novel anti-inflammatory drugs.

Antimicrobial, Antiviral, and Antifungal Investigations of Hydrazone Derivatives

Hydrazone derivatives are a significant class of compounds investigated for their broad-spectrum antimicrobial properties. mdpi.comresearchgate.net The characteristic azomethine group (–NH–N=CH–) in hydrazide-hydrazones is crucial for their diverse pharmaceutical applications. nih.govmdpi.com

Antimicrobial and Antifungal Activity: Hydrazide-hydrazone derivatives have demonstrated notable activity against a variety of bacterial and fungal strains. mdpi.com For instance, certain 4-fluorobenzoic acid hydrazones show antibacterial activity comparable to ceftriaxone (B1232239) against Staphylococcus aureus. mdpi.com The antimicrobial action is often attributed to the presence of the imino, amino, and cyano groups, with the thiazole (B1198619) ring potentially enhancing these properties. mdpi.com The introduction of substituents like hydroxyl, bromo, and methoxy (B1213986) groups on the aromatic ring has been shown to yield potent antibacterial activity. mdpi.com

Studies on hydrazone derivatives of 4-hydroxybenzoic acid have identified compounds with strong antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov Specifically, derivatives incorporating salicylaldehyde (B1680747) units with bulky substituents like tert-butyl or phenyl groups exhibited significant growth inhibition of these fungi. nih.gov Similarly, combining hydrazone structures with a thiazole ring has led to fungicides with inhibitory rates against Botrytis cinerea comparable to the commercial fungicide difenoconazole. rhhz.net

The mechanism of action for these compounds may involve the disruption of the microbial cell wall and membrane. mdpi.com A wide array of hydrazide-hydrazones have been synthesized and screened, showing activity against strains like S. aureus, E. coli, and A. niger. researchgate.netderpharmachemica.com

Antiviral Activity: The antiviral potential of hydrazone derivatives has also been a subject of research. Isatin-ß-thiosemicarbazone and its derivatives, which contain a hydrazono-indolinone structure, have been evaluated for their activity against various viruses. umich.edu Some of these compounds have shown weak inhibitory activity against Yellow Fever Virus (YFV) and Bovine Viral Diarrhea Virus (BVDV). umich.edu Hydrazones are considered an important class of compounds for the development of new antiviral agents. scispace.comcardiff.ac.uk

Antitubercular Activities of Pyrazolone (B3327878) and Hydrazide Analogues

The fight against tuberculosis, caused by Mycobacterium tuberculosis (MTB), has been a major focus for the development of hydrazide-based drugs, with isoniazid (B1672263) (INH) being a cornerstone of treatment. mdpi.comresearchgate.net Consequently, numerous hydrazide-hydrazone and pyrazole (B372694) derivatives have been synthesized and evaluated for their antimycobacterial activity. researchgate.netnih.govnih.gov

Hydrazide-hydrazones have shown significant in vitro activity against M. tuberculosis H37Rv. mdpi.commdpi.com Some synthetic derivatives exhibit minimum inhibitory concentrations (MICs) comparable to or even better than standard drugs like streptomycin. researchgate.net For example, quinolone-based hydrazide-hydrazones have demonstrated potent activity against MTB with MIC values as low as 0.2 µM. researchgate.net The incorporation of a 3,5-dinitrophenyl moiety into 3-chlorophenyl ala hydrazides resulted in selective activity against INH-resistant MTB. mdpi.com

Pyrazole-containing compounds are also prominent in the search for new anti-TB agents. nih.gov These derivatives have shown promising potency, potentially through novel mechanisms of action. nih.gov For instance, novel pyrazolylpyrazoline derivatives have been found to be effective against M. tuberculosis H37Rv, with some compounds showing 99% inhibition at a concentration of 12.5 μg/mL. nih.gov These hybrids are thought to derive their enhanced potency from the combination of multiple active heterocyclic systems. nih.gov

The following table summarizes the antitubercular activity of selected hydrazide and pyrazole derivatives.

Rational Drug Design Strategies for New Therapeutic Agents

Rational drug design, including structure-based drug discovery (SBDD) and computer-aided drug design (CADD), plays a crucial role in developing novel therapeutic agents from hydrazide and its related scaffolds. nih.govnih.gov These strategies aim to create compounds with improved efficacy and selectivity by understanding and targeting specific biological molecules.

One approach involves integrating different bioactive moieties to create hybrid compounds with synergistic effects. For example, combining dihydropyrazole, naphthalene, and benzohydrazide substructures has been explored to develop potential EGFR kinase inhibitors for cancer therapy. nih.gov Molecular modeling simulations are used to predict the binding modes and structure-activity relationships (SAR) of these new derivatives, guiding the synthesis of more potent agents. nih.gov

In the context of PI3Kα inhibitors, a known pan-PI3K inhibitor was used as a scaffold to design new derivatives containing a benzoyl hydrazine moiety linked to a 1,3,5-triazine (B166579) or pyrimidine (B1678525) skeleton. nih.gov This structure-based approach led to the identification of a highly selective and potent PI3Kα inhibitor with significant anti-proliferative activities in tumor cell lines and in vivo efficacy in a mouse xenograft model. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For hydrazide and benzylhydrazine derivatives, these investigations provide critical insights for designing more effective therapeutic agents.

Influence of Aromatic and Aliphatic Substituents on Biological Activity (e.g., methoxy, methyl, tert-butyl, halogen, nitro groups)

The type and position of substituents on the aromatic rings of benzohydrazide and related derivatives significantly impact their biological profiles.

Methoxy Groups: The position of a methoxy (-OCH₃) group can dramatically alter activity. In a series of anti-HIV betulinic acid derivatives, moving the methoxy group on the cinnamic acid moiety from the 4-position to the 2- or 3-position resulted in a two-fold decrease in potency. nih.gov However, di- and tri-methoxy substitutions were found to be more potent than mono-methoxy substitutions, suggesting that the substitution pattern is key. nih.gov In other studies, the presence of a methoxy group has been associated with good antifungal and antitubercular activity. rhhz.netresearchgate.net

Methyl Groups: The influence of methyl (-CH₃) groups is context-dependent.

Halogen Groups: Halogen atoms like chlorine (-Cl) and fluorine (-F) are common in bioactive hydrazones. A 4-chloro substituent on benzohydrazide derivatives has been part of structures showing moderate to good antimicrobial activity. researchgate.net The presence of a 3-chlorophenyl group in certain hydrazides conferred potent and selective activity against INH-resistant M. tuberculosis. mdpi.com Conversely, replacing an electron-donating methoxy group with an electron-withdrawing chlorine atom on a phenyl ring led to a five-fold decrease in anti-HIV activity in another study. nih.gov

Nitro Groups: The nitro (-NO₂) group is a strong electron-withdrawing group often found in potent antimicrobial agents. For example, 4-fluorobenzoic acid[(5-nitro-2-furyl)methylene] hydrazide showed significant antibacterial activity. mdpi.com Hydrazide-hydrazones with a nitrophenyl substituent were found to be the most promising in terms of inhibiting cancer cell proliferation. nih.gov

Tert-butyl Groups: Bulky aliphatic groups like tert-butyl can enhance activity. A derivative with a 3-tert-butyl-salicylic aldehyde moiety was the most fungicidal in a series tested against S. sclerotiorum. nih.gov

The following table provides a summary of how different substituents affect biological activity based on various studies.

Contribution of the Hydrazide-Hydrazone Moiety to Interactions with Biological Targets

The hydrazide-hydrazone moiety (-CONH-N=CH-) is a key pharmacophore responsible for the biological activities of these compounds. nih.govresearchgate.net Its structural features allow for critical interactions with biological targets.

The hydrazide-hydrazone structure acts as an effective scaffold, allowing for the easy introduction of various substituents that can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity. nih.govnih.gov Some research suggests that this moiety itself has a pharmacophoric character for the inhibition of certain enzymes. nih.gov

Comparative Analysis of Different Benzohydrazide and Benzylhydrazine Architectures

Benzohydrazide derivatives (C₆H₅-CO-NH-NH-R) are characterized by the carbonyl group adjacent to the hydrazine linkage. This architecture is common in compounds with a wide array of biological activities, including antimicrobial and anticancer effects. researchgate.netnih.gov The carbonyl group is a key hydrogen bond acceptor and contributes to the planarity and rigidity of the hydrazone moiety.

Benzylhydrazine derivatives (C₆H₅-CH₂-NH-NH-R) lack the carbonyl group. This structural change introduces more conformational flexibility around the benzyl-hydrazine bond. While less explored in the provided literature, this scaffold would present a different three-dimensional shape and electronic distribution to biological targets compared to the more rigid benzohydrazide structure. The SAR of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, which have a related benzylamine (B48309) core, showed that modifications to this part of the molecule are critical for potent and selective enzyme inhibition. nih.gov

The synthesis of various hydrazide derivatives often involves the condensation of a hydrazide with an aldehyde or ketone, making the benzohydrazide architecture a synthetically accessible and widely studied scaffold. nih.govresearchgate.net

Role of Steric Hindrance and Electronic Effects (Electron-Donating/Withdrawing Groups) on Compound Efficacy

The biological efficacy of benzylhydrazine derivatives is intricately linked to the nature and position of substituents on the aromatic ring. These substituents modulate the compound's properties through a combination of steric and electronic effects, which in turn influences its interaction with biological targets. In the case of this compound, the methyl group at the ortho- position and the methoxy group at the meta- position introduce distinct steric and electronic characteristics that are crucial for its potential biological activity.

Electronic Effects of the Methoxy Group

The methoxy group (-OCH₃) at the C3 position is a classic example of an electron-donating group (EDG). Through the resonance effect, it increases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions. This enrichment of electron density can significantly influence the molecule's ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking, with biological macromolecules like enzymes or receptors. imist.ma

Studies on related benzohydrazide and hydrazone derivatives have consistently shown that the presence and position of methoxy and hydroxyl groups play a vital role in their biological activities, such as antioxidant and antiproliferative effects. mdpi.com For instance, the number of hydroxyl groups and their position on the aromatic ring are known to be important for enhancing antioxidative activity. mdpi.com The methoxy group, by donating electrons, can stabilize radical cations that may form during biological processes, contributing to antioxidant potential. mdpi.com

The position of the substituent is critical. Research on hydrazide-hydrazone derivatives as laccase inhibitors demonstrated that a combination of hydroxy and methoxy groups at the para and meta positions, respectively, led to a significant improvement in inhibitory constant (Kᵢ) compared to related monosubstituted compounds. mdpi.com Conversely, placing these groups at different positions, such as two methoxy groups in the ortho and para positions, rendered the compound practically inactive. mdpi.com This highlights that the electronic influence of the methoxy group is highly dependent on its location on the ring and its interplay with other functional groups.

Steric Hindrance from the Methyl Group

The methyl group (-CH₃) at the C2 (ortho) position introduces a notable steric hindrance. Steric hindrance refers to the spatial bulk of a group, which can physically impede the molecule's ability to adopt the optimal conformation required for binding to a target's active site. mdpi.com This ortho-methyl group can restrict the rotation of the bond between the benzene ring and the methylene-hydrazine side chain.

This conformational restriction can have a dual effect. On one hand, it might prevent the molecule from fitting into a constrained binding pocket, thereby reducing or abolishing its efficacy. On the other hand, it might lock the molecule into a more bioactive conformation, enhancing its binding affinity and, consequently, its potency. The ultimate outcome depends on the specific topology of the target protein. Studies on other classes of bioactive compounds have shown that steric factors can significantly impact reactivity and biological activity. mdpi.com

The interplay between the electronic effect of the 3-methoxy group and the steric effect of the 2-methyl group defines the unique pharmacological profile of this compound. The electron-donating nature of the methoxy group can enhance binding affinity, while the steric bulk of the ortho-methyl group imposes conformational constraints that fine-tune the molecule's fit to its specific biological target.

Structure-Activity Relationship (SAR) Data from Related Hydrazone Derivatives

While specific efficacy data for this compound is not extensively documented in publicly available research, the principles of electronic and steric effects can be illustrated by examining SAR data from analogous compounds. The following tables showcase how different substituents on the aromatic ring affect the biological activity in related hydrazone structures.

Table 1: Effect of Nitro Group Position on Amoebicidal Activity of Hydrazone Derivatives

This table demonstrates the electronic and positional effects of an electron-withdrawing group (-NO₂) on the amoebicidal activity against Entamoeba histolytica. The position of the nitro group significantly alters the compound's efficacy.

| Compound | Position of Nitro Group | IC₅₀ (µM) nih.gov |

| 1 | ortho | 75 |

| 2 | meta | 0.84 |

| 3 | para | 7 |

| 4 | di-nitro (2,4) | 25 |

Data sourced from a study on the amoebicidal activity of nitro-substituted hydrazones. nih.gov A lower IC₅₀ value indicates higher potency.

Table 2: Anti-AChE Activity of Indanone Derivatives

This table illustrates the structure-activity relationship for a series of acetylcholinesterase (AChE) inhibitors, showing how modifications, including methoxy groups, on an indanone scaffold influence inhibitory potency.

| Compound | R¹ | R² | Anti-AChE IC₅₀ (nM) nih.gov |

| 13a | H | H | 230 |

| 13b | OMe | H | 120 |

| 13c | H | OMe | 170 |

| 13d | F | H | 180 |

| 13e | OMe | OMe | 5.7 |

Data sourced from a study on acetylcholinesterase inhibitors. nih.gov The compound 13e, with two methoxy groups, showed the highest potency.

Role As Precursors and Building Blocks in Advanced Organic Synthesis

Utility in the Synthesis of Complex Organic Molecules

The primary utility of benzylhydrazine (B1204620) derivatives lies in their function as synthons for creating diverse heterocyclic compounds, which are ring-structured molecules containing atoms of at least two different elements. mdpi.com These structures form the backbone of many pharmaceuticals, agrochemicals, and other functional materials.

A common and powerful reaction involves the condensation of hydrazines with aldehydes or ketones to form hydrazones. mdpi.com These hydrazones are stable, well-characterized intermediates that can be further cyclized to produce a variety of heterocyclic systems. mdpi.com For example, researchers have synthesized novel benzofuran–thiazolylhydrazone derivatives by reacting a hydrazine (B178648) carbothioamide with various phenacyl bromides. acs.orgnih.gov This strategy has yielded compounds with potential applications in medicinal chemistry, such as monoamine oxidase (MAO) inhibitors. acs.orgnih.gov

Similarly, studies have demonstrated the synthesis of novel benzazole derivatives through a multi-step process starting from hydrazide precursors. mdpi.com These synthetic routes highlight the modularity of using hydrazine-based building blocks, allowing for the systematic creation of compound libraries for biological screening. mdpi.com The development of new synthetic methods, such as the direct amination of benzylic C(sp3)–H bonds using a copper catalyst, has further expanded the ability to create N-substituted benzyl (B1604629) hydrazine derivatives efficiently. rsc.org

Table 1: Examples of Complex Molecules Synthesized from Hydrazine/Hydrazide Precursors

| Precursor Type | Reactant(s) | Resulting Complex Molecule | Potential Application | Source(s) |

|---|---|---|---|---|

| Hydrazine Carbothioamide | Phenacyl Bromides | Thiazolylhydrazone Derivatives | MAO Inhibitors | acs.orgnih.gov |

| 2-(Benzazol-2-ylthio)acetohydrazide | Substituted Benzaldehydes | Benzazole Derivatives | Antidepressant-like Agents | mdpi.com |

| Thiazolyl Hydrazine | Various Reagents | Thiazolyl Hydrazine Derivatives | Antifungal Agents | researchgate.net |

Contribution to the Development of Novel Materials and Chemical Processes